molecular formula C18H19N3O4S B2577468 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-88-3

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2577468
CAS No.: 851977-88-3
M. Wt: 373.43
InChI Key: HLCUBSPMGAXNMC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that features a trimethoxyphenyl group and a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group is known to impart significant biological activity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-methyl-2-aminobenzothiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient and scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    4-Methyl-2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

Uniqueness

3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the combination of the trimethoxyphenyl and benzothiazole groups, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-6-5-7-14-15(10)19-18(26-14)21-20-17(22)11-8-12(23-2)16(25-4)13(9-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUBSPMGAXNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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